![molecular formula C12H13ClO4 B14720490 [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate CAS No. 6565-33-9](/img/structure/B14720490.png)
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: is an organic compound that features a dioxolane ring substituted with a chlorophenyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate typically involves the reaction of 2-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with acetic anhydride to introduce the acetate ester group. The reaction conditions often include:
Catalysts: Acid catalysts such as p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted dioxolane derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Materials Science: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The dioxolane ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: Similar structure but with a different position of the chlorine atom.
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]ethyl acetate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
Structural Features: The specific positioning of the chlorine atom and the acetate group provides unique chemical properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
特性
CAS番号 |
6565-33-9 |
|---|---|
分子式 |
C12H13ClO4 |
分子量 |
256.68 g/mol |
IUPAC名 |
[2-(2-chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13ClO4/c1-8(14)15-6-9-7-16-12(17-9)10-4-2-3-5-11(10)13/h2-5,9,12H,6-7H2,1H3 |
InChIキー |
NWLUJBHRXICOMY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1COC(O1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
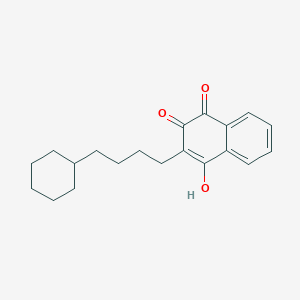
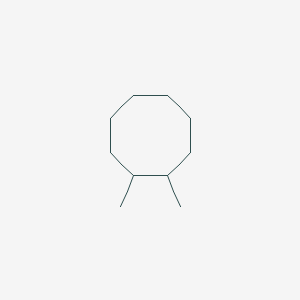
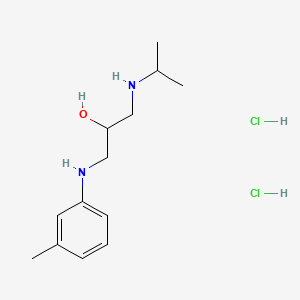




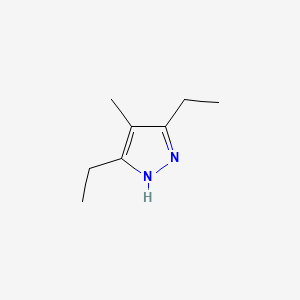
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
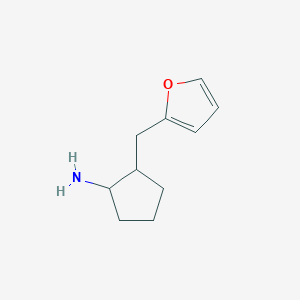
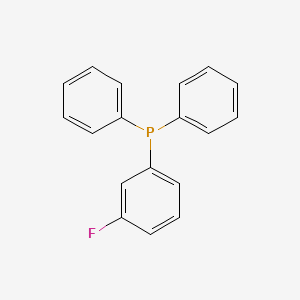

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
